2-(Allylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine
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Overview
Description
2-(Allylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminothiophene and formamide derivatives.
Introduction of the Allylsulfanyl Group: This step involves the reaction of the thieno[3,2-d]pyrimidine core with allyl sulfide under suitable conditions, often using a base such as sodium hydride.
Attachment of the 4-Methylphenylsulfanyl Group: This can be done by reacting the intermediate with 4-methylphenyl thiol in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Allylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the allylsulfanyl or 4-methylphenylsulfanyl groups using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the allylsulfanyl or 4-methylphenylsulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-allylated or de-phenylated thieno[3,2-d]pyrimidine derivatives.
Substitution: Thieno[3,2-d]pyrimidine derivatives with different substituents.
Scientific Research Applications
2-(Allylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-(Allylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine depends on its application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or activating their function. The sulfur atoms can form covalent bonds with thiol groups in proteins, affecting their activity.
Electronic Properties: In materials science, the compound’s conjugated system allows for electron delocalization, which is crucial for its function in electronic devices.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine
- 2-(Allylsulfanyl)-4-[(4-chlorophenyl)sulfanyl]thieno[3,2-d]pyrimidine
- 2-(Allylsulfanyl)-4-[(4-methoxyphenyl)sulfanyl]thieno[3,2-d]pyrimidine
Uniqueness
2-(Allylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine is unique due to the presence of both allylsulfanyl and 4-methylphenylsulfanyl groups, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets or materials.
Properties
IUPAC Name |
4-(4-methylphenyl)sulfanyl-2-prop-2-enylsulfanylthieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S3/c1-3-9-20-16-17-13-8-10-19-14(13)15(18-16)21-12-6-4-11(2)5-7-12/h3-8,10H,1,9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZWKIRLTPPHPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC(=NC3=C2SC=C3)SCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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